Z-L-Threonine N-hydroxysuccinimide ester

Descripción general

Descripción

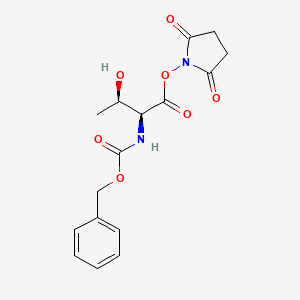

Z-L-Threonine N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.33 g/mol . It is a white powder with a melting point of 97-101°C . This compound is primarily used in peptide synthesis as a coupling reagent, facilitating the formation of peptide bonds by reacting with amino groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Threonine N-hydroxysuccinimide ester typically involves the reaction of Z-L-Threonine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Z-L-Threonine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with primary amines, forming peptide bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines are commonly used as nucleophiles in the presence of organic solvents like dichloromethane or dimethylformamide (DMF).

Hydrolysis: The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.

Major Products:

Aplicaciones Científicas De Investigación

Protein Modification

The use of Z-L-Threonine N-hydroxysuccinimide ester in protein modification is significant due to its ability to selectively label amino acids, particularly lysine residues. This selectivity enhances the stability of the resulting conjugates compared to other methods.

Advantages of Using N-Hydroxysuccinimide Esters

- High Reactivity : N-hydroxysuccinimide esters react efficiently with primary amines, allowing for quick and stable conjugation.

- Selective Labeling : These esters demonstrate a preference for aliphatic amines over other nucleophiles, minimizing side reactions with amino acids such as tyrosine and histidine .

- Compatibility with Aqueous Systems : Optimal pH for reactions involving NHS esters is lower (pH 7-8), making them suitable for modifying proteins sensitive to alkaline conditions .

Drug Delivery Systems

This compound plays a crucial role in developing drug delivery systems, particularly in targeting specific tissues or cells. By conjugating drugs to proteins or antibodies, researchers can enhance the therapeutic efficacy and reduce side effects.

Case Studies

- Antibody Drug Conjugates : Research has shown that using NHS esters for labeling antibodies allows for more precise targeting of cancer cells. For instance, conjugates formed with this compound exhibited improved specificity towards CD45-expressing cells compared to traditional methods .

- Peptide-Based Therapeutics : The ester has been utilized in synthesizing peptide-drug conjugates that enhance bioavailability and therapeutic outcomes in various diseases .

Peptide Synthesis

The compound is also instrumental in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its ability to form stable linkages with amino acids facilitates the assembly of complex peptides.

Synthesis Workflow

- Activation of Amino Acids : this compound activates threonine residues for incorporation into growing peptide chains.

- Formation of Peptide Bonds : The activated threonine reacts with free amino groups on other amino acids, forming peptide bonds under mild conditions.

- Cleavage and Purification : After synthesis, the peptides can be cleaved from the resin and purified using standard techniques like HPLC.

Comparative Data Table

Mecanismo De Acción

Mechanism: Z-L-Threonine N-hydroxysuccinimide ester acts as a coupling reagent by reacting with primary amines to form peptide bonds. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the formation of a stable amide bond .

Molecular Targets and Pathways: The primary molecular target is the amino group of peptides or proteins. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic attack by the amine, resulting in the formation of the peptide bond .

Comparación Con Compuestos Similares

- Z-L-Serine N-hydroxysuccinimide ester

- Z-L-Valine N-hydroxysuccinimide ester

- Z-L-Leucine N-hydroxysuccinimide ester

Comparison: Z-L-Threonine N-hydroxysuccinimide ester is unique due to the presence of a hydroxyl group on the threonine residue, which can participate in additional hydrogen bonding and interactions compared to other similar compounds. This feature can influence the reactivity and stability of the compound in peptide synthesis .

Actividad Biológica

Z-L-Threonine N-hydroxysuccinimide ester, also known as Z-L-Thr(tBu)-OSu, is a derivative of the amino acid threonine with significant implications in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and related research findings.

Structure and Synthesis

This compound is characterized by a benzyloxycarbonyl (Z) protecting group on the amino group and a tert-butyl protecting group on the hydroxyl group of threonine. The presence of the N-hydroxysuccinimide ester functionality enhances its reactivity, making it a valuable reagent in peptide synthesis. The synthesis typically involves several key steps:

- Protection of Functional Groups : The amino and hydroxyl groups of threonine are protected to prevent unwanted reactions during synthesis.

- Formation of the Succinimidyl Ester : The introduction of the N-hydroxysuccinimide moiety enhances reactivity towards nucleophiles.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological applications.

Biological Activity

This compound plays a crucial role in synthesizing biologically active peptides. Threonine is essential for various biological functions, including protein synthesis and enzyme activity. The compound's ability to protect functional groups allows for precise modifications of peptides, facilitating studies on protein interactions and enzymatic mechanisms.

Key Biological Functions

- Peptide Synthesis : Z-L-Thr(tBu)-OSu is widely used in solid-phase peptide synthesis (SPPS), where it serves as a protecting group that prevents unwanted reactions during peptide assembly.

- Influence on Metabolic Pathways : Threonine derivatives have been shown to affect metabolic pathways, potentially influencing hormone secretion and muscle recovery during exercise.

- Reactivity with Nucleophiles : Research indicates that this compound can effectively form stable peptide bonds with primary amines, which are crucial for assembling peptide chains.

Research Findings

Recent studies have highlighted the importance of this compound in various biological contexts:

- Antimicrobial Activity : Analogous compounds derived from threonine have exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. For example, modifications to threonine residues in peptides have been shown to enhance their antimicrobial properties .

- Enzyme Interaction Studies : Z-L-Thr(tBu)-OSu has been utilized in studies examining interactions with enzymes such as serine hydroxymethyltransferase (SHMT), which plays a role in one-carbon metabolism and has implications for cancer and antibacterial drug discovery .

- Surface Chemistry Applications : The reactivity of succinimidyl esters has been explored for immobilizing proteins on surfaces, which is essential for developing biosensors and diagnostic tools .

Comparative Analysis

The following table summarizes this compound alongside other similar compounds used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Amino acid derivative | Protects functional groups; enhances reactivity |

| Z-Tyrosine O-succinimidyl ester | Aromatic amino acid derivative | Enhances reactivity for aromatic residues |

| Z-Aspartic acid O-succinimidyl ester | Acidic amino acid derivative | Useful for incorporating acidic residues |

| Z-Glycine O-succinimidyl ester | Simplest amino acid derivative | Essential for basic peptide construction |

Case Study 1: Antibacterial Peptides

A study demonstrated that peptides synthesized using Z-L-Threonine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against antibiotic-resistant strains, highlighting their potential as therapeutic agents against infections .

Case Study 2: Enzyme Activity Modulation

Research involving SHMT showed that threonine derivatives could modulate enzyme activity, providing insights into metabolic pathways relevant to cancer treatment .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZRUMKJVGFNAZ-YGRLFVJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679835 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76401-90-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.